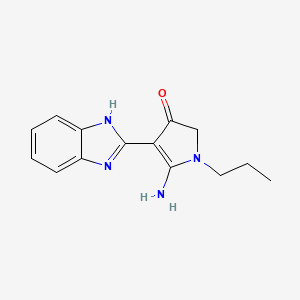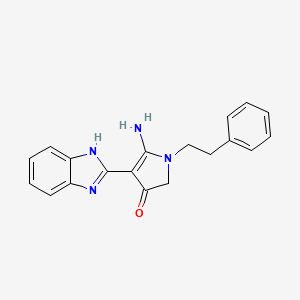
5-amino-4-(1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2H-pyrrol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-4-(1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2H-pyrrol-3-one: is a complex organic compound that features a unique structure combining a benzimidazole moiety, a pyrrole ring, and a phenylethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Construction of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Coupling Reactions: The benzimidazole and pyrrole intermediates are then coupled using a suitable linker, such as a phenylethyl group, through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyrrole ring.
Reduction: Reduction reactions may target the benzimidazole moiety or the carbonyl group in the pyrrole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzimidazole or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, it may exhibit interesting interactions with biomolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry
Industrially, the compound might be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2H-pyrrol-3-one exerts its effects depends on its specific application. For instance, in a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological system being studied.
相似化合物的比较
Similar Compounds
5-amino-4-(1H-benzimidazol-2-yl)-2H-pyrrol-3-one: Lacks the phenylethyl group, which may affect its chemical reactivity and biological activity.
4-(1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2H-pyrrol-3-one: Lacks the amino group, potentially altering its interaction with biological targets.
5-amino-1-(2-phenylethyl)-2H-pyrrol-3-one: Lacks the benzimidazole moiety, which could impact its overall stability and reactivity.
Uniqueness
The presence of the benzimidazole, pyrrole, and phenylethyl groups in 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2H-pyrrol-3-one gives it a unique combination of properties that may enhance its utility in various applications compared to similar compounds.
属性
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2H-pyrrol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c20-18-17(19-21-14-8-4-5-9-15(14)22-19)16(24)12-23(18)11-10-13-6-2-1-3-7-13/h1-9H,10-12,20H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVWLJULSPTTIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1CCC2=CC=CC=C2)N)C3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1CCC2=CC=CC=C2)N)C3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-prop-2-enylacetamide](/img/structure/B7731950.png)
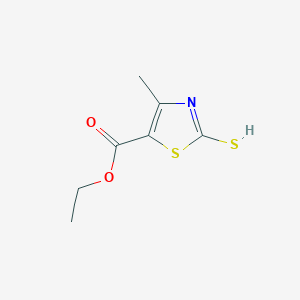
![2-[1-[2-(2-Hydroxyethoxy)ethyl]-2,6-dimethylpyridin-4-ylidene]indene-1,3-dione](/img/structure/B7731960.png)
![2-Amino-1-(2,4-dimethylphenyl)-1h-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B7731967.png)
![2-amino-N-benzyl-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B7731975.png)
![ethyl 2-amino-1-[3-(dimethylamino)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7731976.png)
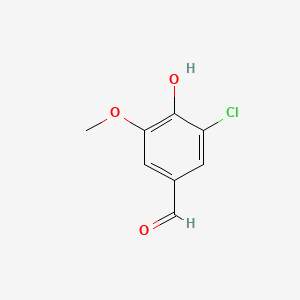
![3-Methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carbohydrazide](/img/structure/B7731984.png)
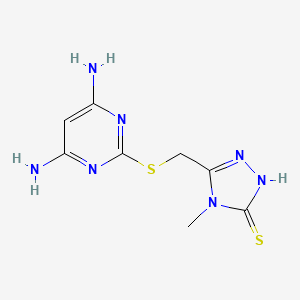
![6-amino-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-pyrimidin-4-one](/img/structure/B7731991.png)
![1H-Indene-1,3(2H)-dione, 2-[(4-nitrophenyl)methylene]-](/img/structure/B7732016.png)
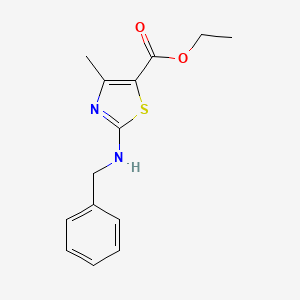
![N-[3-(butylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B7732018.png)
